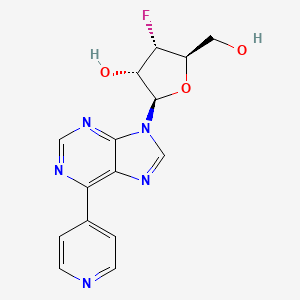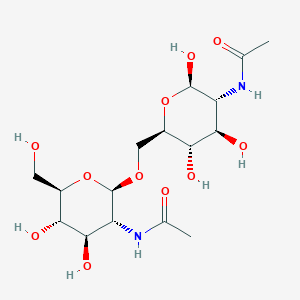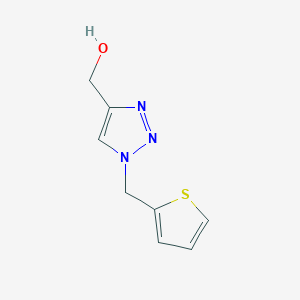
Nintedanib Demethyl-O-glucuronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nintedanib Demethyl-O-glucuronic Acid is a metabolite of Nintedanib, a small molecule kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer . The compound has a molecular formula of C36H39N5O10 and a molecular weight of 701.72 g/mol .
Métodos De Preparación
The preparation of Nintedanib Demethyl-O-glucuronic Acid involves several synthetic routes. One method includes the condensation reaction of 4-(R acetate-2-yl)-3-nitrobenzoate with trimethyl orthobenzoate to obtain (E)-4-[(2-methoxybenzylidene) R acetate-2-yl]-3-nitrobenzoate. This intermediate undergoes a substitution reaction with N-(4-aminophenyl)-N-methyl-2-(4-methyl piperazine-1-yl) acetamide under the action of an acid-binding agent to generate (Z)-4-{[2-(N-methyl-2-(4-methyl piperazine-1-yl) acetamido-aniline) benzylidene] R acetate-2-yl}-3-nitrobenzoate. Sequential reduction and cyclization reactions yield Nintedanib .
Análisis De Reacciones Químicas
Nintedanib Demethyl-O-glucuronic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Nintedanib Demethyl-O-glucuronic Acid is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a reference standard in pharmaceutical research and is used to study the pharmacokinetics and pharmacodynamics of Nintedanib. Additionally, it is employed in the development of new therapeutic agents and in the investigation of metabolic pathways .
Mecanismo De Acción
Nintedanib Demethyl-O-glucuronic Acid exerts its effects by inhibiting multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). This inhibition disrupts key signaling pathways involved in cell proliferation, migration, and angiogenesis. The compound binds intracellularly to receptors such as the fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR), blocking downstream signaling cascades .
Comparación Con Compuestos Similares
Nintedanib Demethyl-O-glucuronic Acid is unique compared to other similar compounds due to its specific inhibition of multiple RTKs and nRTKs. Similar compounds include Nintedanib itself, as well as other kinase inhibitors like Sorafenib and Sunitinib. These compounds share some overlapping targets but differ in their specificity and therapeutic applications .
Propiedades
Fórmula molecular |
C36H39N5O10 |
|---|---|
Peso molecular |
701.7 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carbonyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H39N5O10/c1-39-14-16-41(17-15-39)19-26(42)40(2)23-11-9-22(10-12-23)37-28(20-6-4-3-5-7-20)27-24-13-8-21(18-25(24)38-33(27)46)35(49)51-36-31(45)29(43)30(44)32(50-36)34(47)48/h3-13,18,29-32,36,38,43-46H,14-17,19H2,1-2H3,(H,47,48)/t29-,30-,31+,32-,36+/m1/s1 |
Clave InChI |
UVCRIJFWWJYQMK-RWRPUETGSA-N |
SMILES isomérico |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O[C@H]6[C@H]([C@@H]([C@H]([C@@H](O6)C(=O)O)O)O)O)O |
SMILES canónico |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-(2-chlorophenyl)-2-(5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium-5-yl)acetic acid](/img/structure/B15294592.png)





![Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-](/img/structure/B15294619.png)







